molecular formula C9H14ClNO B070453 Octahydro-1H-indole-1-carbonyl chloride CAS No. 178054-15-4

Octahydro-1H-indole-1-carbonyl chloride

Cat. No. B070453
M. Wt: 187.66 g/mol
InChI Key: LEWYUUYUTMWBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-indole-1-carbonyl chloride, also known as trichloroacetylindole or TCAI, is a synthetic organic compound that has been studied for its potential use in scientific research. TCAI belongs to a class of compounds known as indole derivatives, which have been shown to have a range of biological activities. In

Mechanism Of Action

The mechanism of action of TCAI is not well understood, but it is believed to act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzymatic activity, protein-protein interactions, and other biological processes.

Biochemical And Physiological Effects

TCAI has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. TCAI has been shown to have low toxicity in vitro, but its effects in vivo are not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using TCAI in lab experiments is its ease of synthesis and availability. It can be synthesized in large quantities and purified to a high degree of purity. However, one limitation of using TCAI is its potential reactivity with biological molecules, which can lead to nonspecific effects and difficulty in interpreting experimental results.

Future Directions

For research on TCAI include the synthesis of novel indole derivatives with improved biological activity, the elucidation of its mechanism of action, and the exploration of its potential use in drug discovery and development. TCAI can also be used as a tool for the study of protein-protein interactions and other biological processes.

Synthesis Methods

The synthesis of TCAI involves the reaction of indole with Octahydro-1H-indole-1-carbonyl chloridetyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of TCAI as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification by column chromatography.

Scientific Research Applications

TCAI has been studied for its potential use as a building block for the synthesis of novel indole derivatives with biological activity. Indole derivatives have been shown to have a range of biological activities, including anticancer, antiviral, and antimicrobial effects. TCAI can be used as a starting material for the synthesis of these compounds, which can then be screened for their biological activity.

properties

CAS RN

178054-15-4

Product Name

Octahydro-1H-indole-1-carbonyl chloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl chloride

InChI

InChI=1S/C9H14ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h7-8H,1-6H2

InChI Key

LEWYUUYUTMWBIB-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CCN2C(=O)Cl

Canonical SMILES

C1CCC2C(C1)CCN2C(=O)Cl

synonyms

1H-Indole-1-carbonyl chloride, octahydro- (9CI)

Origin of Product

United States

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